molecular formula C28H26N6O4 B15110658 {1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyri dino[2,3-d]pyrimidin-3-yl)}-N-(3-pyridylmethyl)carboxamide

{1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyri dino[2,3-d]pyrimidin-3-yl)}-N-(3-pyridylmethyl)carboxamide

Cat. No.: B15110658
M. Wt: 510.5 g/mol
InChI Key: CWXFYRXQDBQVRC-UHFFFAOYSA-N
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Description

This compound features a complex heteropolycyclic scaffold with a 1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one core. Key structural elements include:

  • A 2-imino substituent at position 2, which may enhance hydrogen-bonding capacity.
  • A 3-pyridylmethyl carboxamide moiety at position 3, introducing a polar, aromatic pharmacophore for target engagement.

Properties

Molecular Formula

C28H26N6O4

Molecular Weight

510.5 g/mol

IUPAC Name

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C28H26N6O4/c1-37-22-9-8-18(14-23(22)38-2)10-13-34-25(29)20(27(35)31-17-19-6-5-11-30-16-19)15-21-26(34)32-24-7-3-4-12-33(24)28(21)36/h3-9,11-12,14-16,29H,10,13,17H2,1-2H3,(H,31,35)

InChI Key

CWXFYRXQDBQVRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCC4=CN=CC=C4)C(=O)N5C=CC=CC5=N3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-(3-pyridylmethyl)carboxamide involves several steps, starting with the preparation of the key intermediates. The initial step typically involves the reaction of 3,4-dimethoxybenzyl chloride with an appropriate nucleophile to form the 3,4-dimethoxyphenyl derivative This intermediate is then subjected to a series of cyclization and condensation reactions to form the pyridino and pyrimidinone ringsN-(3-pyridylmethyl)carboxamide group under specific reaction conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

{1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-(3-pyridylmethyl)carboxamide: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like or to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like or to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids , bases , oxidizing agents , and reducing agents . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids , while reduction reactions may produce alcohols or amines .

Scientific Research Applications

{1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-(3-pyridylmethyl)carboxamide: has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-(3-pyridylmethyl)carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at Position 1

  • Compound from :

    • 1-Propyl substitution instead of phenethyl.
    • 10-Methyl addition on the pyridine ring.
    • Impact : Reduced aromatic interactions but enhanced metabolic stability due to alkylation .
  • Compound from :

    • 1-[2-(3,4-Dimethoxyphenyl)ethyl] retained.
    • N-(2-Furylmethyl) carboxamide replaces 3-pyridylmethyl.
    • Impact : Lower polarity (furyl vs. pyridyl) may reduce solubility but improve membrane permeability .

Core Scaffold Modifications

  • Compound from : Pyrrolo[2,3-d]pyrimidine core instead of pyridino-pyrimidine. 2,4-Dimethoxyphenyl substituent.
  • Compound from : Thieno[2,3-d]pyrimidin-4-one core with a trifluoromethylpyrazolo group. Impact: Increased electrophilicity and metabolic resistance due to the CF₃ group .

Pharmacological and Physicochemical Comparisons

Compound Core Structure Key Substituents LogP* Pharmacological Target (Hypothesized)
Target Compound Pyridino-pyrimidine 3,4-Dimethoxyphenethyl, 3-pyridylmethyl 3.8 Kinase inhibition (e.g., JAK, CDK)
Compound Pyridino-pyrimidine 1-Propyl, 10-Methyl 4.2 DNA topoisomerase
Compound Pyridino-pyrimidine 2-Furylmethyl 3.5 Adenosine receptor modulation
Compound Pyrrolo-pyrimidine 2,4-Dimethoxyphenyl 4.5 Serotonin receptor antagonism
Compound Thieno-pyrimidinone Trifluoromethylpyrazolo 5.1 Anticancer (tubulin polymerization)

*Estimated using fragment-based methods (e.g., Moriguchi LogP).

Research Findings and Functional Differences

Binding Affinity and Selectivity

  • The 3-pyridylmethyl group in the target compound likely enhances binding to kinase ATP pockets compared to the furylmethyl analogue (), which lacks a basic nitrogen for salt-bridge formation .
  • The 3,4-dimethoxyphenethyl group (shared with and compounds) may confer selectivity for oxidoreductases or G-protein-coupled receptors (GPCRs) over kinases .

Metabolic Stability

  • Alkyl substituents (e.g., 1-propyl in ) reduce oxidative metabolism compared to aromatic groups, as seen in CYP450 inhibition assays .
  • The trifluoromethyl group in ’s compound significantly prolongs half-life in hepatic microsome studies .

Solubility and Bioavailability

  • The 3-pyridylmethyl carboxamide in the target compound improves aqueous solubility (predicted 22 µM) over the furylmethyl analogue (: 8 µM) .

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